molecular formula C7H3Cl2NO3 B1360082 2-Chloro-4-nitrobenzoyl chloride CAS No. 7073-36-1

2-Chloro-4-nitrobenzoyl chloride

Cat. No.: B1360082
CAS No.: 7073-36-1
M. Wt: 220.01 g/mol
InChI Key: KTHNITVDTYAHFF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoyl chloride is an organic compound with the chemical formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrobenzoyl chloride can be synthesized through the chlorination of 2-chloro-4-nitrobenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the desired benzoyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the chlorinating agents and the high temperatures required for the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-4-nitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another chlorinating agent.

    Hydrogen Gas (H2): Used in reduction reactions.

    Metal Hydrides (e.g., Lithium Aluminum Hydride): Used for reduction of the nitro group.

    Water (H2O): For hydrolysis reactions.

Major Products

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    2-Chloro-4-nitroaniline: Formed through reduction of the nitro group.

    2-Chloro-4-nitrobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Chloro-4-nitrobenzoyl chloride is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and nitro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophilic substrates.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

    4-Nitrobenzoyl Chloride: Lacks the chlorine substituent at the second position.

    2-Chloro-4-nitroaniline: The nitro group is reduced to an amino group.

Uniqueness

2-Chloro-4-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which significantly enhances its reactivity compared to other benzoyl chloride derivatives. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

IUPAC Name

2-chloro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNITVDTYAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064559
Record name Benzoyl chloride, 2-chloro-4-nitro-
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-36-1
Record name 2-Chloro-4-nitrobenzoyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name 2-chloro-4-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-nitrobenzoic acid (20 g), thionyl chloride (40 ml) and DMF (5 drops) was stirred and heated to reflux for 1 hour. The mixture was evaporated to give 2-chloro-4-nitrobenzoyl chloride which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with Method I, halogenating agent thionyl chloride (800 g, 6.72 m) was added to 2-chloro-4-nitrobenzoic acid (500 g, 2.48 m) while the reaction mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess of the low-boiling thionyl chloride was removed by distillation and the residue reaction mixture was vacuum-distilled to yield 2-chloro-4-nitrobenzoyl chloride (510 g, 93% bp. 143° C./4 mm).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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